molecular formula C24H24N4O4S2 B12163812 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163812
M. Wt: 496.6 g/mol
InChI Key: CMYIJWQZMBBYTP-UYRXBGFRSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name of this compound is constructed through sequential identification of its parent heterocyclic systems and substituents:

  • Parent core : The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold serves as the primary framework. This bicyclic system comprises a pyridine ring fused to a pyrimidinone moiety at positions 1 and 2.
  • Substituents on the pyrido[1,2-a]pyrimidin-4-one core :
    • Position 2 : A methylamino group (-NHCH₃) is attached.
    • Position 9 : A methyl group (-CH₃) is present.
  • Thiazolidinone substituent : At position 3 of the pyrido[1,2-a]pyrimidin-4-one core, a (Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl group is appended. This substituent includes:
    • A thiazolidin-5-ylidene ring with 4-oxo and 2-thioxo functional groups.
    • A 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain on the thiazolidinone nitrogen.

The full name adheres to IUPAC priority rules by numbering the pyrido[1,2-a]pyrimidin-4-one core such that the pyrimidinone carbonyl group receives the lowest possible locant (position 4). The Z-configuration of the methylidene bridge is explicitly denoted.

Molecular Geometry and Z-Configuration Rationalization

The compound’s stereochemistry is defined by the Z-configuration of the methylidene bridge connecting the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties. This configuration arises from the Cahn-Ingold-Prelog (CIP) priority rules:

  • Substituents on the double bond :

    • Higher-priority group (pyrido[1,2-a]pyrimidin-4-one side) : The fused bicyclic system (C₈H₅N₂O) outranks the thiazolidinone ring due to its larger π-electron system and higher atomic number of nitrogen versus sulfur in the immediate bonding environment.
    • Lower-priority group (thiazolidinone side) : The thiazolidin-5-ylidene moiety (C₃H₂NOS) is subordinate.
  • Spatial arrangement : The higher-priority groups on both carbons of the double bond lie on the same side , satisfying the Z-configuration criterion. Computational models confirm this geometry optimizes π-orbital overlap between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone systems, enhancing conjugation.

Heterocyclic Core Identification: Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a bicyclic system with the following structural features:

  • Ring fusion : A pyridine ring (positions 1a-6a) is fused to a pyrimidinone ring (positions 1-4, 6a-9a) at bonds 1a-1 and 6a-9a.
  • Key functional groups :

    • A ketone at position 4 (C=O), which participates in hydrogen bonding with biological targets.
    • Conjugated π-system : The planar arrangement of the fused rings facilitates electron delocalization, critical for binding aromatic residues in enzyme active sites.
  • Substituent effects :

    • The methylamino group at position 2 enhances solubility via hydrogen bonding while maintaining hydrophobic interactions through its methyl group.
    • The methyl group at position 9 sterically shields the pyrido[1,2-a]pyrimidin-4-one core from metabolic oxidation.

Thiazolidinone Substituent Topology: 3-[2-(3,4-Dimethoxyphenyl)ethyl] Side Chain

The thiazolidinone substituent introduces both steric and electronic complexity:

  • Thiazolidin-5-ylidene moiety :

    • Ring structure : A five-membered ring containing one sulfur, one nitrogen, and two carbonyl groups (4-oxo and 2-thioxo).
    • Tautomerism : The 2-thioxo group exists in equilibrium with its thione tautomer, influencing redox activity.
  • 3-[2-(3,4-Dimethoxyphenyl)ethyl] side chain :

    • Synthesis : Likely introduced via nucleophilic substitution of a thiazolidinone precursor with 2-(3,4-dimethoxyphenyl)ethyl bromide.
    • Structural impact :
      • The 3,4-dimethoxyphenyl group provides lipophilicity, enhancing membrane permeability.
      • The ethyl linker allows conformational flexibility, enabling optimal positioning of the aryl group in hydrophobic binding pockets.
  • Electronic effects :

    • Methoxy groups (-OCH₃) donate electron density via resonance, stabilizing the aryl ring’s interaction with cationic residues (e.g., lysine or arginine).
    • The thioxo group (-S-) participates in sulfur-mediated hydrogen bonds and redox reactions.

This combination of rigid and flexible elements positions the compound as a versatile scaffold for targeting enzymes with deep hydrophobic clefts and polar active sites.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-5-10-27-21(14)26-20(25-2)16(22(27)29)13-19-23(30)28(24(33)34-19)11-9-15-7-8-17(31-3)18(12-15)32-4/h5-8,10,12-13,25H,9,11H2,1-4H3/b19-13-

InChI Key

CMYIJWQZMBBYTP-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NC

Origin of Product

United States

Preparation Methods

Construction of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . This method employs 2-chloropyridine derivatives and (Z)-3-amino-3-arylacrylate esters in dimethylformamide (DMF) at 130°C, achieving yields of 70–90% (Table 1). The CuI catalyst facilitates the formation of the C–N bond, followed by cyclization to yield the bicyclic structure.

Key variables include the electronic nature of the aryl group on the acrylate ester, with electron-withdrawing substituents enhancing reaction rates. For example, 2-chloro-6-aminopyridine reacts with (Z)-3-amino-3-(4-nitrophenyl)acrylate to form the core in 85% yield . Alternatives such as microwave-assisted cyclocondensation of 6-amino-2-methylpyrimidin-4(3H)-one with ethyl acetoacetate under acidic conditions (acetic acid, 120°C) have also been reported, though with lower yields (60–65%).

Synthesis of the Thiazolidinone Moiety

The thiazolidin-4-one segment is prepared via multicomponent reactions (MCRs) involving amines, aldehydes, and thioglycolic acid. A high-yielding route (82–92%) utilizes 3,4-dimethoxyphenethylamine , thioglycolic acid , and aryl aldehydes under ultrasound irradiation with DSDABCOC (1,4-diazabicyclo[2.2.2]octane-1,4-diium diacetate) as a catalyst . The reaction proceeds via imine formation, followed by cyclization, with the Z-configuration stabilized by intramolecular hydrogen bonding (Figure 1).

Alternative methods include:

  • Bi(SCH₂COOH)₃-catalyzed solvent-free synthesis at 70°C (75–80% yield) .

  • PPG (polypropylene glycol)-mediated condensation at 110°C, avoiding side products common in PEG-based systems .

Knoevenagel Condensation for Molecular Conjugation

The Z-configured exocyclic double bond linking the pyrido-pyrimidinone and thiazolidinone units is formed via Knoevenagel condensation . Reacting 9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with 3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde in DMF with K₂CO₃ at 80°C achieves 70–75% yield. The Z-selectivity arises from steric hindrance between the pyrido-pyrimidinone’s methyl group and the thiazolidinone’s ethyl substituent, favoring the thermodynamically stable isomer.

Optimization studies reveal that polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine) enhance reaction efficiency. Catalytic amounts of acetic acid (5 mol%) further improve yields to 80% by stabilizing the enolate intermediate.

Methylation and Final Functionalization

The 9-methyl group is introduced via nucleophilic substitution using methyl iodide in the presence of K₂CO₃ in acetonitrile at 60°C (85% yield). Regioselectivity is ensured by prior protection of the secondary amine using Boc anhydride , followed by deprotection with TFA.

Critical challenges include avoiding over-alkylation and maintaining the integrity of the thioxo group. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the final product with >95% purity.

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/SolventTemperatureYield (%)Reference
Core formationCuI-catalyzed C–N couplingCuI/DMF130°C85
Thiazolidinone synthesisUltrasound/MCRDSDABCOC/EtOH50°C90
Knoevenagel condensationBase-mediatedK₂CO₃/DMF80°C75
MethylationNucleophilic substitutionCH₃I/CH₃CN60°C85

The Z-configuration of the exocyclic double bond is critical for biological activity. DFT calculations indicate a 1.8 kcal/mol energy preference for the Z-isomer due to reduced steric clash between the pyrido-pyrimidinone’s methyl group and the thiazolidinone’s ethyl chain. Reaction monitoring via ¹H NMR (δ 7.97 ppm for pyridopyrimidine C6-H) and ¹³C NMR (δ 175.61 ppm for C=S) confirms structural integrity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and the dimethoxyphenyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones and quinones, respectively.

    Reduction: The carbonyl groups in the thiazolidinone and pyrido[1,2-a]pyrimidinone cores can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides, sulfones, and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that thiazolidine derivatives exhibit significant anticancer properties. Compounds similar to the one have shown efficacy against various cancer cell lines, including liver carcinoma (HepG-2) and others. The presence of methoxyphenyl groups enhances their cytotoxicity, making them promising candidates for further development in oncology .
  • Anticonvulsant Properties
    • The thiazole and thiazolidine frameworks are known for their anticonvulsant effects. Studies have demonstrated that compounds with similar structures can effectively reduce seizure activity in animal models, suggesting that this compound may also possess similar therapeutic effects .
  • Antimicrobial Activity
    • Compounds containing thiazolidine rings have been explored for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development .

Synthetic Methodologies

The synthesis of this compound involves several steps that include:

  • Knoevenagel Condensation: This reaction is pivotal in forming the thiazolidine moiety by reacting aldehydes with active methylene compounds.
  • Alkylation Reactions: These are used to introduce alkyl groups into the structure, enhancing solubility and biological activity.
  • One-Pot Reactions: Recent advancements have allowed for more efficient synthesis methods that combine multiple steps into a single reaction vessel, reducing time and improving yield .

Case Studies

  • Case Study 1: Anticancer Screening
    • A study evaluated the anticancer effects of a series of thiazolidine derivatives on HepG-2 cells. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity levels, with some derivatives showing IC50 values lower than established chemotherapeutics .
  • Case Study 2: Anticonvulsant Testing
    • In a controlled experiment using PTZ-induced seizure models, a related compound demonstrated a marked reduction in seizure frequency compared to controls. This suggests that the structural elements present in the target compound could confer similar protective effects against seizures .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The thiazolidinone ring and pyrido[1,2-a]pyrimidinone core are likely to play crucial roles in these interactions, potentially inhibiting or modulating the activity of target proteins. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound ID Substituents (Thiazolidinone) Substituents (Pyrido-Pyrimidinone) Molecular Weight (g/mol) Potential Bioactivity
Target 3,4-Dimethoxyphenethyl 9-Methyl, 2-Methylamino ~558.67 (estimated) Enhanced solubility via methoxy groups; potential kinase inhibition
3-Benzyl 2-[2-(Morpholin-4-yl)ethyl]amino 568.66 Improved cellular permeability (morpholine moiety)
3-(2-Phenylethyl) 2-Ethylamino 488.58 Moderate antibacterial activity
3-Isopropyl 2-Allylamino 450.53 Lower steric hindrance; possible antimetabolite properties

Key Observations:

Thiazolidinone Substituents: The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in enzymatic binding pockets compared to benzyl () or phenylethyl () groups .

Pyrido-Pyrimidinone Modifications: The 2-methylamino group in the target compound may facilitate hydrogen bonding with target enzymes, a feature absent in ethylamino () or allylamino () analogs . The 9-methyl group likely improves metabolic stability by shielding reactive sites on the core structure .

Analytical Characterization

  • NMR Profiling : highlights that substituents at positions 2 and 3 significantly alter chemical shifts in regions A (protons 39–44) and B (protons 29–36), enabling precise structural differentiation .
  • Mass Spectrometry : Molecular networking () and similarity metrics (e.g., Tanimoto coefficients ≥0.5) can cluster analogs into chemotype groups for activity prediction .

Bioactivity and Computational Predictions

Docking and Affinity Studies

  • Binding Pocket Interactions : The 3,4-dimethoxyphenethyl group in the target compound may interact with hydrophobic residues in kinase binding pockets, while the thioxo group coordinates with metal ions (e.g., Mg²⁺ in ATP-binding sites) .
  • Comparative Affinity: notes that even minor substituent changes (e.g., methyl vs. ethyl) alter docking scores by 1–2 kcal/mol, suggesting the target compound’s methoxy groups could improve affinity over benzyl analogs .

Antimicrobial Potential

Thiazolidinone derivatives with electron-withdrawing groups (e.g., thioxo) exhibit broad-spectrum antibacterial activity. The target compound’s methylamino group may enhance Gram-positive selectivity compared to morpholine-containing analogs () .

Biological Activity

The compound 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes various functional groups that may contribute to its biological activities, particularly in antibacterial and anticancer domains.

Structural Overview

This compound features a pyrido[1,2-a]pyrimidin-4-one framework, characterized by:

  • Thiazolidin ring : Known for its reactivity and potential pharmacological properties.
  • Methoxy groups : These groups can enhance the compound's nucleophilicity and overall biological activity.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this molecule exhibit notable antibacterial properties. The thiazolidin and pyrimidine derivatives have been shown to inhibit various bacterial strains. For instance:

Bacterial StrainActivity Level
Escherichia coliSignificant
Klebsiella pneumoniaeModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaModerate

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The structural components of the compound also suggest potential anticancer properties. Thiazolidinones have been reported to inhibit specific cellular pathways associated with cancer progression. For example:

  • Enzyme Inhibition : The compound may interact with enzymes involved in tumor growth, leading to reduced proliferation of cancer cells.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancerous cells, thus preventing their division.

The biological activity of this compound likely arises from its ability to interact with key biological targets:

  • Enzyme Binding : The thiazolidin and pyrimidine moieties may bind to active sites on enzymes, inhibiting their function.
  • Receptor Interaction : The compound could potentially modulate receptor activity involved in disease processes.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized derivatives of thiazolidinones and evaluated their antibacterial activity against multiple strains. The results indicated that certain modifications led to enhanced potency against resistant bacterial strains .

Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of thiazolidin derivatives. The study demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for this compound?

The compound is synthesized via multicomponent reactions (MCRs) to efficiently assemble its complex structure from simpler precursors, reducing synthetic steps and improving yields compared to linear approaches . Key steps include:

  • Formation of the thiazolidinone ring via cyclization.
  • Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety under reflux conditions with solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Purification using chromatographic techniques (e.g., column chromatography) .

Q. How is structural integrity confirmed post-synthesis?

Spectroscopic and crystallographic methods are critical:

  • NMR (1H, 13C) to verify connectivity and stereochemistry.
  • IR spectroscopy to confirm functional groups (e.g., C=O, C=S stretches).
  • X-ray crystallography to resolve 3D conformation, particularly the Z-configuration of the methylidene group .

Q. What are structurally analogous compounds, and how do they compare?

Compound NameStructural FeaturesUnique Attributes
9-Methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneLacks thiazolidinone ringFocus on pyrido core for simplified SAR studies
4-Oxo-2-thioxo-1,3-thiazolidinContains thiazolidinone coreUsed to study ring reactivity without pyrido complexity
Benzodioxole derivativesBenzodioxole substituentsHighlight substituent effects on bioactivity

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Reaction condition tuning is essential:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance MCR efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or bases (e.g., triethylamine) improve cyclization kinetics .
  • Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product minimization .

Q. How to resolve contradictions in reported biological activity data?

Orthogonal validation strategies are recommended:

  • Purity reassessment : Use HPLC-MS to rule out impurities skewing bioassay results .
  • Target-specific assays : Compare activity across enzyme isoforms (e.g., kinase selectivity panels) .
  • Dose-response curves : Identify non-linear effects or off-target interactions at higher concentrations .

Q. What in vitro models are suitable for evaluating anticancer potential?

Prioritize mechanistic models :

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural motifs suggesting ATP-competitive binding .
  • Apoptosis/cell cycle assays : Flow cytometry to assess G1/S arrest or mitochondrial membrane disruption .
  • 3D tumor spheroids : Evaluate penetration and efficacy in hypoxic microenvironments .

Q. Which computational methods model target interactions?

Molecular docking and dynamics (MD) simulations predict binding modes:

  • Docking (AutoDock Vina) to map interactions with kinase active sites, focusing on hydrogen bonds with the thioxo group and π-π stacking with the pyrido ring .
  • MD simulations (NAMD/GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories .

Q. How to design derivatives for improved pharmacokinetics?

Structure-activity relationship (SAR) strategies :

  • Substituent modification : Replace 3,4-dimethoxyphenyl with halogenated or heteroaromatic groups to enhance solubility and metabolic stability .
  • Prodrug approaches : Introduce esterase-cleavable groups (e.g., acetyl) to the methylamino moiety for controlled release .

Methodological Notes

  • Contradiction Handling : Discrepancies in solvent/catalyst recommendations (e.g., DMSO vs. acetonitrile) suggest context-dependent optimization; systematic solvent screens are advised .
  • Data Reproducibility : Cross-validate spectral data with published benchmarks (e.g., Royal Society of Chemistry databases) to ensure accuracy .

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